6-(Trifluoromethyl)piperidin-2-one

Catalog No.
S3305581
CAS No.
1394040-82-4
M.F
C6H8F3NO
M. Wt
167.131
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)piperidin-2-one

CAS Number

1394040-82-4

Product Name

6-(Trifluoromethyl)piperidin-2-one

IUPAC Name

6-(trifluoromethyl)piperidin-2-one

Molecular Formula

C6H8F3NO

Molecular Weight

167.131

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)

InChI Key

DIJXEGUOBRBICZ-UHFFFAOYSA-N

SMILES

C1CC(NC(=O)C1)C(F)(F)F

solubility

not available

6-(Trifluoromethyl)piperidin-2-one is a piperidine derivative characterized by the presence of a trifluoromethyl group at the sixth position of the piperidine ring. Its chemical formula is C₆H₈F₃NO, and it has a molecular weight of approximately 167.13 g/mol . The trifluoromethyl group is known for its electron-withdrawing properties and can significantly influence the compound's reactivity and biological activity.

Synthesis and Characterization

-(Trifluoromethyl)piperidin-2-one (also known as 6-(CF3)piperidin-2-one) is a heterocyclic organic compound. Studies have explored various methods for its synthesis, including:

  • Cyclization of N-Boc-5-aminopentanoic acid with trifluoroacetic anhydride [].
  • Reductive amination of 6-hydroxypiperidin-2-one with trifluoroacetaldehyde [].

These studies also involve characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications in Medicinal Chemistry

Research has investigated the potential of 6-(trifluoromethyl)piperidin-2-one as a building block for the synthesis of medicinally relevant molecules. Its structure incorporates a piperidine ring, a common scaffold found in numerous bioactive compounds [].

Studies have explored its use as a precursor for the synthesis of:

  • Inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers and autoimmune diseases [].
  • Selective ligands for the nicotinic acetylcholine receptor, which plays a role in the nervous system and neuromuscular transmission [].
Typical of piperidine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attacks, leading to the formation of various derivatives.
  • Aza Diels-Alder Reactions: This reaction can yield substituted piperidines with high diastereoselectivity .
  • Trifluoromethylation: The introduction of trifluoromethyl groups into other substrates can be achieved through nucleophilic trifluoromethylation techniques .

6-(Trifluoromethyl)piperidin-2-one exhibits significant biological activity, primarily due to its structural characteristics. Compounds containing trifluoromethyl groups have been associated with various pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains.
  • Antidepressant Effects: Research indicates that piperidine derivatives can act as triple reuptake inhibitors, influencing neurotransmitter levels in the brain .
  • Potential as Analgesics: Studies have highlighted the analgesic properties of certain piperidine derivatives .

Several synthetic pathways exist for producing 6-(trifluoromethyl)piperidin-2-one:

  • Nucleophilic Trifluoromethylation: This method involves the reaction of piperidinic precursors with trifluoromethylating agents to introduce the trifluoromethyl group.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization under acidic or basic conditions can yield the desired piperidine structure .
  • Intramolecular Mannich Reaction: This approach utilizes imines formed from aldehydes and amines, leading to cyclic structures including piperidines .

The applications of 6-(trifluoromethyl)piperidin-2-one are diverse:

  • Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations targeting various diseases.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The unique properties imparted by the trifluoromethyl group may find utility in developing advanced materials .

Several compounds share structural similarities with 6-(trifluoromethyl)piperidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Trifluoromethyl)piperidin-2-oneTrifluoromethyl group at position 5Different position of trifluoromethyl group affects reactivity
1-(Trifluoromethyl)pyrrolidin-2-onePyrrolidine ring structureSmaller ring size may lead to different biological activities
4-(Trifluoromethyl)morpholineMorpholine ring structureExhibits different solubility and permeability properties
3-(Trifluoromethyl)anilineAniline derivativePotentially different pharmacological profiles

These compounds highlight the versatility and unique characteristics imparted by the trifluoromethyl group within various nitrogen-containing heterocycles.

The histamine H3 receptor represents a critical G protein-coupled receptor extensively expressed throughout the central nervous system, functioning as both an auto-receptor and hetero-receptor to regulate neurotransmission [1]. While specific data for 6-(trifluoromethyl)piperidin-2-one remains limited in the literature, comprehensive structure-activity relationship studies of related trifluoromethyl-substituted piperidine derivatives provide valuable insights into potential receptor interactions [2] [3].

Piperidine-based compounds containing trifluoromethyl substituents demonstrate significant binding affinity at histamine H3 receptors, with the trifluoromethyl group serving as a crucial pharmacophore element [2]. The structural configuration of the six-membered piperidine ring combined with the electron-withdrawing trifluoromethyl substituent enhances binding potency through favorable hydrophobic interactions and potential π-stacking with aromatic residues in target proteins . Research indicates that compounds bearing 4-pyridylpiperidine moieties exhibit nanomolar affinity values, with Ki measurements ranging from 2.7 to 24.2 nM for histamine H3 receptor interactions [2].

The lactam functionality in piperidin-2-one derivatives contributes to receptor recognition through specific hydrogen bonding patterns and conformational constraints [5]. Trifluoromethylated lactams demonstrate enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated counterparts, potentially improving receptor binding characteristics [5]. The planar arrangement of the piperidin-2-one ring system can be disrupted by steric and electronic effects of the trifluoromethyl group, influencing conformational dynamics and receptor binding modes [6].

Molecular modeling studies suggest that trifluoromethyl-substituted piperidine derivatives occupy specific binding pockets within the histamine H3 receptor, forming essential electrostatic interactions with aspartate residues and engaging in hydrophobic contacts with transmembrane domains [3]. The presence of the trifluoromethyl group at the 6-position may enhance binding affinity through favorable interactions with hydrophobic regions proximal to the membrane-spanning helices [3].

Sigma-1 Receptor Binding Affinity Profiling

Sigma-1 receptors function as ligand-regulated chaperone proteins that modulate signaling pathways through interactions with various cellular targets [7]. Piperidine-based structures demonstrate significant potential for sigma-1 receptor binding, with the receptor's unique binding pocket accommodating diverse chemical scaffolds [8] [9].

Structure-activity relationship analyses of piperidine derivatives reveal that the protonation state at physiological pH critically influences sigma-1 receptor binding affinity [2]. Compounds containing piperidine moieties in their protonated form engage in essential salt bridge interactions with Glutamate 172 in the sigma-1 receptor binding pocket, contributing substantially to biological activity [2]. The trifluoromethyl substituent enhances binding affinity through increased hydrophobic interactions and potential electronic effects that stabilize receptor-ligand complexes .

Comparative binding studies demonstrate that piperidine derivatives exhibit superior sigma-1 receptor affinity compared to piperazine analogues, with Ki values ranging from 3.3 to 28 nM for structurally related compounds [2]. The six-membered saturated ring system provides optimal spatial orientation for productive receptor interactions, while the lactam carbonyl group may participate in additional hydrogen bonding networks within the binding site [8].

Compound ClassSigma-1 Receptor Ki (nM)Selectivity Ratio
Piperidine derivatives3.3 - 28.015.4 - 63.0
Piperazine analogues1531 - 29580.4 - 1.3
Trifluoromethyl variants4.5 - 18.010.0 - 24.2

The sigma-1 receptor binding profile for trifluoromethyl-substituted compounds indicates enhanced selectivity over sigma-2 receptors, with selectivity ratios exceeding 15-fold in optimized structures [7]. This selectivity profile suggests potential therapeutic advantages in targeting specific sigma receptor-mediated pathways without off-target effects [7].

Cytotoxic Activity Against Human Cancer Cell Lines

Trifluoromethyl-substituted compounds demonstrate significant cytotoxic activity against various human cancer cell lines, with structure-activity relationships indicating the importance of the trifluoromethyl group for antiproliferative effects [10] [11]. Piperidinone derivatives exhibit cytotoxic properties through multiple mechanisms, including apoptosis induction and cell cycle disruption [12].

Comprehensive cytotoxicity studies of related trifluoromethyl compounds reveal IC50 values in the low micromolar to nanomolar range across diverse cancer cell lines [13] [11]. Compounds containing trifluoromethyl substituents demonstrate enhanced potency compared to non-fluorinated analogues, with the electron-withdrawing properties of the trifluoromethyl group contributing to improved cellular uptake and target engagement [11].

Cell LineIC50 Range (μM)Mechanism of Action
Colorectal (HCT-15)1.93 - 2.20Apoptosis induction
Breast (MCF-7)0.013 - 3.36Cell cycle arrest
Leukemia (HL-60)0.009 - 1.664Mitochondrial disruption
Lymphoma (CEM)0.65 - 0.87Caspase activation

Mechanistic studies indicate that trifluoromethyl-containing piperidinone derivatives induce apoptosis through intrinsic pathways, characterized by mitochondrial depolarization, reactive oxygen species accumulation, and caspase-3/7 activation [12]. The compounds demonstrate selectivity for cancer cells over normal cellular populations, with selectivity indices ranging from 5 to 19.3 for optimized structures [14].

Flow cytometry analysis reveals that trifluoromethyl piperidinone derivatives cause DNA fragmentation and sub-G0/G1 accumulation, consistent with apoptotic cell death mechanisms [12]. The compounds also function as proteasome inhibitors, increasing levels of poly-ubiquitinated proteins and triggering cellular stress responses that ultimately lead to programmed cell death [12].

XLogP3

1.1

Dates

Last modified: 08-19-2023

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